[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways in cells.
Biochemical And Physiological Effects
Studies have shown that [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. However, its limited solubility in water and low stability in acidic conditions may pose challenges in certain experiments.
Future Directions
There are several future directions for the research on [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate. One potential direction is the development of more stable and water-soluble analogs of the compound. Another direction is the investigation of its potential use in combination with other drugs for enhanced therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action and potential applications of this compound in the treatment of neurodegenerative diseases.
In conclusion, [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate is a chemical compound with potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new treatments for various diseases.
Synthesis Methods
The synthesis method of [3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate involves the reaction of 1-phenylethylamine and 3-(methoxymethyl)pyridine-2,6-dione in the presence of triethylamine and tert-butyl nitrite. The reaction yields the desired compound with a purity of over 95%.
Scientific Research Applications
[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
CAS RN |
145163-76-4 |
---|---|
Product Name |
[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate |
Molecular Formula |
C16H21N3O3 |
Molecular Weight |
303.36 g/mol |
IUPAC Name |
[5-[(E)-methoxyiminomethyl]-3,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C16H21N3O3/c1-13(15-8-4-3-5-9-15)18-16(20)22-19-10-6-7-14(12-19)11-17-21-2/h3-5,7-9,11,13H,6,10,12H2,1-2H3,(H,18,20)/b17-11+/t13-/m1/s1 |
InChI Key |
HNGDRTLSEMJBED-VVBXCHJUSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)/C=N/OC |
SMILES |
CC(C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)C=NOC |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)ON2CCC=C(C2)C=NOC |
synonyms |
[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.